L-鸟氨酸,N5-(4,5-二氢-4-甲基-5-氧代-1H-咪唑-2-基)-

描述

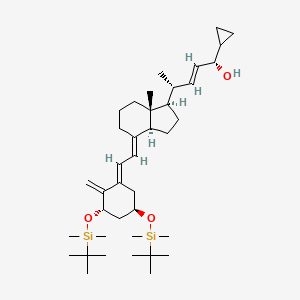

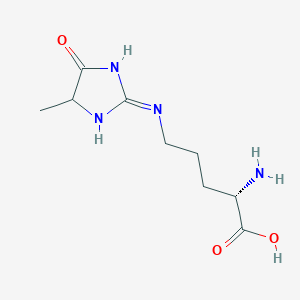

“L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-” is a naturally occurring amino acid. It has a molecular formula of C9H16N4O3 . The average mass is 228.248 Da and the monoisotopic mass is 228.122238 Da .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-”, has been a topic of interest due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis was made by glyoxal and ammonia .Molecular Structure Analysis

The molecular structure of “L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

“L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .科学研究应用

Biochemical Research

This compound, being a derivative of L-Ornithine, can be used in biochemical research, particularly in studies related to the metabolism of amino acids .

Enzyme Inhibition Studies

The compound can be used in enzyme inhibition studies. For instance, it has been used as a substrate analogue inhibitor for the enzyme l-ornithine-N5-monooxygenase (PvdA), which is involved in the biosynthesis of pyoverdine . Pyoverdine is a siderophore produced by Pseudomonas aeruginosa, an opportunistic pathogen, for iron sequestration .

Antimicrobial Agent Development

Given its role as an inhibitor of PvdA, this compound could potentially be used in the development of new antimicrobial agents. By inhibiting the production of pyoverdine, it could disrupt the iron acquisition process of Pseudomonas aeruginosa, thereby limiting its growth and virulence .

Drug Repurposing Studies

The compound has been used in drug repurposing studies, where existing drugs are screened for new therapeutic applications. In one study, drugs structurally similar to L-Ornithine were virtually docked against PvdA to identify potential inhibitors .

Molecular Dynamics Studies

This compound can be used in molecular dynamics studies to understand the actions of protein-ligand complexes at the target’s binding site region in physiological conditions .

未来方向

The future directions for “L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-” and other imidazole-containing compounds involve the development of new drugs that can overcome the increasing public health problems due to antimicrobial resistance . These compounds have high chemotherapeutic values and act as a remedy for the development of novel drugs .

作用机制

Mode of Action

It is known that the compound forms part of the advanced glycation end products (ages) group . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in several pathological conditions, including diabetes and aging .

Biochemical Pathways

L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is involved in the formation of AGEs . AGEs are formed in the body through a process called glycation, where a sugar molecule bonds to a protein or lipid molecule without the controlling action of an enzyme. Over time, AGEs accumulate in the body and interfere with normal cellular functions, leading to various health problems .

Result of Action

As a member of the ages group, it is likely to contribute to the detrimental effects associated with ages accumulation, such as inflammation, oxidative stress, and tissue damage .

属性

IUPAC Name |

(2S)-2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQMQNPFMOBJCY-GDVGLLTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=O)NC(=NCCC[C@@H](C(=O)O)N)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933577 | |

| Record name | N~5~-(4-Hydroxy-5-methyl-1,5-dihydro-2H-imidazol-2-ylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- | |

CAS RN |

149204-50-2 | |

| Record name | N(delta)-(5-methyl-4-oxo-2-imidazolin-2-yl)ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149204502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-(4-Hydroxy-5-methyl-1,5-dihydro-2H-imidazol-2-ylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does high hydrostatic pressure influence the formation of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-?

A1: The research demonstrates that applying high hydrostatic pressure (up to 600 MPa) at elevated temperatures (90-120°C) significantly increases the yield of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- in a reaction between Nα-acetylarginine and glucose. [] The study suggests that pressure might be influencing the reaction kinetics and equilibrium, favoring the formation of this specific arginine modification.

Q2: How was L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- characterized in the study?

A2: The researchers utilized a combination of techniques to identify and characterize L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-. These included: []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)

![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)

![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)